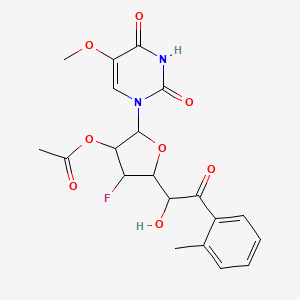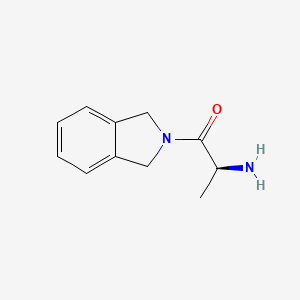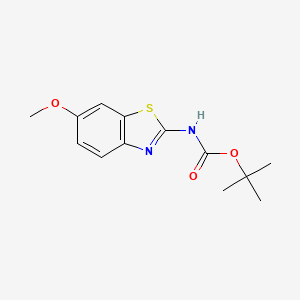![molecular formula C34H32N2O8 B12098786 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Cannabisin B has been achieved through a convergent synthesis approach. The key steps involve the Stobbe reaction and Friedel–Crafts alkylation reaction to form the skeleton of the lignanamide . The synthesis begins with veratraldehyde and diethyl succinate, which undergo the Stobbe reaction to form a diester intermediate. This intermediate is then subjected to esterification with thionyl chloride and ethanol, followed by a Friedel–Crafts alkylation reaction to form the desired skeleton . The final step involves condensation with 4-methoxyphenethylamine to obtain Cannabisin B .
Industrial Production Methods
While the industrial production methods for Cannabisin B are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of common reagents and well-established reactions suggests that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cannabisin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Cannabisin B, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Cannabisin B.
Wissenschaftliche Forschungsanwendungen
Cannabisin B has been the subject of extensive scientific research due to its potential therapeutic properties. Some key applications include:
Wirkmechanismus
Cannabisin B exerts its effects through various molecular targets and pathways. One key mechanism involves the regulation of microRNA expression in neural cells, which can influence neural functions such as axon guidance, hippocampal signaling, and neurotrophin signaling . Additionally, Cannabisin B has been shown to induce autophagic cell death in human hepatocarcinoma cells by regulating the AKT/mTOR pathway and causing S phase cell cycle arrest . These mechanisms highlight the compound’s potential for therapeutic applications in neurodegenerative diseases and cancer.
Vergleich Mit ähnlichen Verbindungen
Cannabisin B belongs to a family of lignanamides, which includes similar compounds such as Cannabisin A, C, D, E, F, and G . These compounds share a common biosynthetic origin but differ in their specific structures and biological activities. For example:
Cannabisin A: Exhibits strong antioxidant properties.
Cannabisin C: Known for its anti-inflammatory effects.
Cannabisin D: Induced upon UV-C treatment in Cannabis leaves.
Cannabisin E, F, and G: Display various biological activities, including anti-inflammatory and antiproliferative effects.
Cannabisin B is unique in its ability to modulate microRNA expression and induce autophagic cell death, distinguishing it from other lignanamides in terms of its specific biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C34H32N2O8 |
|---|---|
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44) |
InChI-Schlüssel |
XENYXHLAFMZULS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)



![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)




